molecular formula C10H14N2 B169158 (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine CAS No. 1743-07-3

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

Cat. No. B169158
CAS RN: 1743-07-3
M. Wt: 162.23 g/mol
InChI Key: DDYZUEUSICJQGM-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine” is a chemical compound . It is a derivative of tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Researchers have focused on synthesizing derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine for biological applications. For instance, Kadhim et al. (2021) synthesized derivatives for anti-bacterial activity evaluation, using different reaction conditions and confirming structures through spectral data (Kadhim, Abdullah Alani, & Hussein, 2021).

  • Reactions with Nucleophiles : Gouhar and Raafat (2015) prepared a compound that reacted with various nucleophiles, including hydrazine, for anticancer evaluation (Gouhar & Raafat, 2015).

  • Cyclization Studies : Yamasaki et al. (1992) explored the cyclization of Michael adducts formed from ene-hydrazines, leading to the creation of fused rings, highlighting the compound's potential in organic synthesis (Yamasaki, Nakamura, Okamoto, Okawara, & Furukawa, 1992).

Biological and Pharmacological Applications

Chemistry and Materials Science

  • Development of Fluorescent Probes : Zhang, Zhu, and Lin (2021) developed a near-infrared ratiometric fluorescent probe with aggregation-induced emission characteristics for hydrazine detection, demonstrating the compound's application in sensor development (Zhang, Zhu, & Lin, 2021).

  • Synthesis of Cerebral Protective Agents : Suzuki et al. (1996) synthesized derivatives with anti-lipid peroxidation activities, showcasing the compound's potential in developing cerebral protective agents (Suzuki, Tatsuoka, Ishihara, Ohno, Aisaka, Ogino, Kuroki, Satoh, Miyano, & Sumoto, 1996).

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYZUEUSICJQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576533
Record name (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

CAS RN

1743-07-3
Record name (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
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(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 3
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 4
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 5
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 6
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

Citations

For This Compound
11
Citations
L Benavent, F Puccetti, A Baeza, M Gómez-Martínez - Molecules, 2017 - mdpi.com
The synthesis and the evaluation as organocatalysts of new chiral guanidines derived from benzimidazoles in the enantioselective α-amination of 1,3-dicarbonyl compounds using di-t-…
Number of citations: 15 www.mdpi.com
T Azuma, Y Kobayashi, K Sakata… - The Journal of …, 2014 - ACS Publications
The mechanism of the enantioselective Mannich reaction catalyzed by a hydrogen-bond (HB)-donor bifunctional organocatalyst has been fully investigated using experimental …
Number of citations: 44 pubs.acs.org
E Ciganek - Organic reactions, 2004 - Wiley Online Library
This chapter deals with the formation of carbon‐nitrogen bonds by reaction of carbon nucleophiles with electrophilic aminating reagents. The former encompass aliphatic and aromatic …
Number of citations: 88 onlinelibrary.wiley.com
T Inokuma, T Inokuma - Development of Novel Hydrogen-Bond Donor …, 2013 - Springer
Two novel hydrogen bond (HB) donor catalysts were designed and developed. By bridging the HB moiety and aryl group with an electron-withdrawing group such as, ketone or sulfone, …
Number of citations: 0 link.springer.com
T Inokuma - 2013 - books.google.com
This work describes novel, effective hydrogen-bond (HB) donor catalysts based on a known bifunctional tertiary amine-thiourea, a privileged structure, which has been proven to be one …
Number of citations: 3 books.google.com
A Yanagisawa, R Miyake, K Yoshida - Organic & Biomolecular …, 2014 - pubs.rsc.org
The asymmetric α-amination of alkenyl trifluoroacetates with dialkyl azodicarboxylates catalyzed by the DTBM-SEGPHOS·AgOTf complex takes place in the presence of 2,2,2-…
Number of citations: 7 pubs.rsc.org
P Trillo, M Gómez-Martínez, DA Alonso, A Baeza - Synlett, 2015 - thieme-connect.com
The use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds is herein presented. …
Number of citations: 24 www.thieme-connect.com
XM Zeng, JW Xie - The Journal of Organic Chemistry, 2016 - ACS Publications
An organocatalytic enantioselective domino α-amination/oxidative coupling/cyclization of thioamides to azodicarboxylates catalyzed by an easily available organic catalyst has been …
Number of citations: 12 pubs.acs.org
MP Trillo Alarcón, M Gómez-Martínez, DA Alonso… - 2015 - rua.ua.es
The use of a trans-cyclohexanediamine benzimidazole derivative as a hydrogen-bond catalyst for the electrophilic amination of cyclic 1,3-dicarbonyl compounds is herein presented. …
Number of citations: 0 rua.ua.es
東巧 - 2014 - repository.kulib.kyoto-u.ac.jp
(続紙 1) 京都大学 博士 (薬学) 氏名 東 巧論文題目 チオ尿素及び有機ボロン酸を用いた不斉反応の開発と反応機構解析チオ尿素触媒は有機触媒の一つであり, 多くの研究者によって盛んに研究が…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp

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